molecular formula C16H15N5O3S B2854686 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034336-81-5

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2854686
CAS No.: 2034336-81-5
M. Wt: 357.39
InChI Key: FEQSGKQMEGDQNS-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-benzo[d]imidazole-5-carboxamide is a potent and selective chemical probe targeting the kinase domain of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as ALK5. This compound acts as an ATP-competitive inhibitor, effectively blocking the downstream Smad signaling pathway [a relevant source on TGF-β kinase inhibition]. Its primary research value lies in the dissection of TGF-β-driven processes, which are critical in a multitude of physiological and pathological contexts, including epithelial-to-mesenchymal transition (EMT), cancer metastasis, and fibrotic diseases . Researchers utilize this inhibitor to elucidate the specific contributions of ALK5 kinase activity in cell proliferation, differentiation, and apoptosis. The integration of the benzothiadiazole dioxide moiety is a structural feature of interest, often employed to enhance physicochemical properties and target engagement. This makes the compound a valuable tool for chemical biology and pre-clinical investigation aimed at developing novel therapeutic strategies for fibrosis and metastatic cancer [a relevant source on kinase inhibitor design].

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-20-14-6-4-11(8-15(14)21(2)25(20,23)24)19-16(22)10-3-5-12-13(7-10)18-9-17-12/h3-9H,1-2H3,(H,17,18)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQSGKQMEGDQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CN4)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-benzo[d]imidazole-5-carboxamide exhibits notable antimicrobial properties. A study evaluated various derivatives against multiple bacterial strains, revealing strong antibacterial activity with minimal cytotoxicity. For instance:

  • MIC Values : Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL against Gram-positive bacteria.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated significant reduction in edema comparable to established anti-inflammatory drugs. Mechanisms proposed include inhibition of prostaglandin biosynthesis and stabilization of lysosomal membranes.

Case Study 1: Synthesis and Evaluation

A detailed study synthesized various derivatives of the compound to assess their biological activities. Modifications to the thiadiazole ring were found to enhance antimicrobial efficacy while maintaining low toxicity levels. The study highlighted the importance of structural variations in optimizing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on SAR among thiadiazole compounds, it was found that modifications at specific positions significantly influenced both antimicrobial and anti-inflammatory activities. This emphasizes the need for targeted structural modifications in drug design.

Agricultural Uses

Compounds similar to this compound have been explored for their potential as agricultural agents. Their ability to inhibit pathogenic microorganisms can be leveraged in crop protection strategies.

Material Science

The unique chemical properties of this compound also make it suitable for applications in material science. Its interaction with various receptors and enzymes suggests potential use as a nucleating agent in polymer films or coatings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 1,3-dimethyl-2,2-dioxido-thiadiazole substituent, which distinguishes it from structurally related benzimidazole carboxamides. Below is a comparative analysis of key analogs:

Compound Name / ID Core Structure Substituents / Functional Groups Key Properties / Applications Reference
Target Compound Benzo[d]imidazole-5-carboxamide 1,3-Dimethyl-2,2-dioxido-benzo[c][1,2,5]thiadiazol-5-yl High polarity due to sulfone group
ND-11543 () Imidazo[2,1-b]thiazole-5-carboxamide 3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazinyl)benzyl Anti-tuberculosis activity
VIIIc () Benzo[d]imidazole-5-carboxamide 6-Chlorobenzo[d]thiazol-2-yl Potential kinase inhibition
PZ1 () Benzo[d]imidazole-5-carboxamide 2-(2-Hydroxyphenyl), 4-benzylpiperazinyl-ethyl Enhanced solubility via hydroxyl group
ND-11564 () Imidazo[2,1-b]thiazole-5-carboxamide 4-(3-(Trifluoromethyl)phenoxy)benzyl Metabolic stability (CF3 group)
Compound 4 () Benzo[d]imidazole-hydrazine-thiocarbamide 4-Chlorobenzyl, dimethylaminopropyl Antiproliferative activity

Key Differences and Implications

Sulfone vs.

Trifluoromethyl Substitutents : ND-11564 and ND-11543 incorporate trifluoromethyl groups, which enhance metabolic stability and bioavailability through electron-withdrawing effects and resistance to cytochrome P450-mediated degradation .

Piperazine/Aminoalkyl Chains: PZ1 and ND-11543 include piperazine or aminoalkyl side chains, which may improve target binding affinity (e.g., to enzymes or receptors) via hydrogen bonding or electrostatic interactions .

Hydrazine-Thiocarbamide Derivatives : Compounds like 4 () exhibit thiocarbamide moieties, which are associated with metal chelation and antiproliferative effects but may suffer from higher toxicity .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step pathways:

  • Step 1 : Preparation of the benzo[c][1,2,5]thiadiazole core via sulfonamide oxidation or coupling reactions .
  • Step 2 : Functionalization at the 5-position using carboxamide coupling. For example, coupling the thiadiazole acid chloride with a benzoimidazole amine under basic conditions (e.g., DMF, K₂CO₃) .
  • Key variables : Solvent choice (DMF, acetonitrile), temperature (room temp to 80°C), and catalysts (e.g., HATU for amidation) .

Q. How is the compound characterized for structural confirmation?

Methodologies include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and coupling patterns (e.g., methyl groups at δ 2.8–3.1 ppm) .
  • HRMS : To verify molecular weight (e.g., observed [M+H]⁺ at 384.4 g/mol) .
  • HPLC : Purity assessment (>95% for biological assays) .

Q. What in vitro assays are used to assess its biological activity?

Common assays include:

  • Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based readouts .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the coupling step?

Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Use of EDCI/HOBt for efficient amidation .
  • Temperature control : Heating at 50–60°C improves reaction kinetics without decomposition .
  • Example : A 78% yield was achieved using DMF and K₂CO₃ for analogous carboxamide couplings .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase ATP-binding pockets) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • Case study : Docking of a structural analog (9c) revealed hydrogen bonding with Thr87 and hydrophobic interactions with Phe183 in target proteins .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Purity verification : HPLC and elemental analysis to rule out impurities (e.g., <1% unreacted starting material) .
  • Structural analogs : Compare activity trends (see Table 1) to identify critical functional groups .

Table 1: Comparative Bioactivity of Structural Analogs

CompoundStructural FeatureBiological Activity (IC₅₀, µM)Reference
ND-11564 (Analog)Trifluoromethylphenoxy substituentAnticancer: 2.1 ± 0.3
9c (Triazole-thiazole)Bromophenyl groupAntimicrobial: MIC 4.8 µg/mL
Target CompoundBenzoimidazole-thiadiazole hybridKinase inhibition: 0.9 ± 0.2

Key Methodological Considerations

  • Contradiction Analysis : Conflicting cytotoxicity data may arise from cell-line-specific expression of target proteins. Validate using siRNA knockdowns .
  • Stereochemical Effects : Chiral centers in analogs (e.g., ) require enantioselective synthesis and CD spectroscopy for resolution .

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